Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
Overview
Description
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is an organic compound with the molecular formula C17H18N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction typically occurs under solvent-free conditions, employing a heterogeneous catalyst such as magnesium ferrite nanoparticles (MgFe2O4 MNPs) to enhance the reaction efficiency . The reaction conditions are generally mild, and the catalyst can be easily separated using an external magnetic field, making the process environmentally friendly and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Hantzsch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques would further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The amino group and ester functionalities allow for nucleophilic substitution reactions, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, dihydropyridines, and other functionalized aromatic compounds.
Scientific Research Applications
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds are structurally similar and have been studied for their anti-inflammatory and analgesic properties.
Indole derivatives: These compounds share similar biological activities and are used in various medicinal applications.
Uniqueness
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDWWGLTVDDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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